molecular formula C14H17NO3 B2420144 Benzyl (3-oxocyclohexyl)carbamate CAS No. 320590-29-2

Benzyl (3-oxocyclohexyl)carbamate

Cat. No.: B2420144
CAS No.: 320590-29-2
M. Wt: 247.294
InChI Key: NDTIOGCPRWWFJC-UHFFFAOYSA-N
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Description

Benzyl (3-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzyl group attached to a 3-oxocyclohexylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3-oxocyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with 3-oxocyclohexylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Benzyl (3-oxocyclohexyl)carbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3-oxocyclohexyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the 3-oxocyclohexyl moiety provides a unique steric and electronic environment, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

benzyl N-(3-oxocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTIOGCPRWWFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Treat a solution of (3-hydroxy-cyclohexyl)-carbamic acid benzyl ester (15.5 g, 62.24) in dichloromethane (300 mL) with PCC (16.73 g, 77.81 mmol) and stir the mixture at room temperature for 12 hours. Filter the reaction mixture through celite. Remove the solvent in vacuo. Purify the residue on silica gel column using 25% to 50% ethyl acetate in hexanes gradient to afford 12.6 g (82%) of the title compound. MS (m/z): 248 (M+).
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
16.73 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution of 2-cyclohexen-1-one (1.442 g, 15.0 mmol) in anhydrous methylene chloride (15 mL) was added bis(acetonitrile)dichloro-palladium(II) (0.231 g, 1.0 mmol) and benzyl carbamate (1.497 g, 9.9 mmol) and stirred under nitrogen for 24 hrs. The reaction mixture was filtered through a pad of silica gel, washing with ethyl acetate, and concentrated in vacuo. The crude product was purified by silica gel chromatography (20-65% ethyl acetate/hexanes) to give a pale yellow low melting solid (1.9 g). 1H NMR (300 MHz, CDCl3) δ 7.34 (m, 5H), 5.09 (s, 2H), 4.81 (br s, 1H), 3.99 (br s, 1H), 2.73 (m, 1H), 2.36-2.26 (m, 3H), 2.11-1.97 (m, 2H), 1.67-1.64 (m, 2H). ESI m/z: 248.0 (M+H).
Quantity
1.442 g
Type
reactant
Reaction Step One
Quantity
1.497 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
bis(acetonitrile)dichloro-palladium(II)
Quantity
0.231 g
Type
catalyst
Reaction Step One

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